molecular formula C8H13NO4S B2871510 N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide CAS No. 2305567-90-0

N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide

Cat. No. B2871510
CAS RN: 2305567-90-0
M. Wt: 219.26
InChI Key: UDNZFVNPMAXBIV-RNFRBKRXSA-N
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Description

N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide, also known as HDTMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HDTMA is a thiol-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has also been shown to inhibit the activity of certain enzymes involved in the production of ROS, which may contribute to its antioxidant effects. Additionally, N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of ROS production, and the inhibition of pro-inflammatory cytokine expression. Additionally, N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. Additionally, N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide is relatively easy to synthesize using standard chemical techniques, which makes it accessible for researchers. However, one limitation of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide, including further studies of its mechanism of action, its potential therapeutic applications in cancer treatment, and its antioxidant and anti-inflammatory effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide for therapeutic use. Finally, the development of novel methods for improving the solubility of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide in aqueous solutions may also be a promising area of research.

Synthesis Methods

N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide can be synthesized using various methods, including the reaction of 3-mercapto-2-methylpropionic acid with methyl acrylate, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-mercapto-2-methylpropionic acid with methyl vinyl ketone, followed by oxidation with hydrogen peroxide. Both methods result in the formation of N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide as a white crystalline solid.

Scientific Research Applications

N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been studied for its potential therapeutic applications, including its antitumor, antioxidant, and anti-inflammatory properties. N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent. Additionally, N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases. Furthermore, N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-3-8(11)9(2)6-4-14(12,13)5-7(6)10/h3,6-7,10H,1,4-5H2,2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNZFVNPMAXBIV-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CS(=O)(=O)CC1O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CS(=O)(=O)C[C@H]1O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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